molecular formula C17H23FN6 B12260918 N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12260918
M. Wt: 330.4 g/mol
InChI Key: YXJCSWMNRTYRAW-UHFFFAOYSA-N
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Description

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a piperidine ring and a pyrimidine ring, which are both essential structures in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C17H23FN6

Molecular Weight

330.4 g/mol

IUPAC Name

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H23FN6/c1-4-14-15(18)16(22-11-21-14)24-7-5-6-13(10-24)23(3)17-19-8-12(2)9-20-17/h8-9,11,13H,4-7,10H2,1-3H3

InChI Key

YXJCSWMNRTYRAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC(C2)N(C)C3=NC=C(C=N3)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

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